molecular formula C20H22N2O4 B15110727 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B15110727
M. Wt: 354.4 g/mol
InChI Key: NJJJKFFWBORTRP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis: This compound features a morpholinone core substituted with a benzyl group at position 4 and an acetamide group at position 2. The acetamide moiety is further linked to a 4-methoxyphenyl group. Its synthesis involves chemoenzymatic resolution of racemic intermediates, as demonstrated in a thrombin inhibitor study using CAL-B (Candida antarctica lipase B) for enantioselective hydrolysis . Key structural features include:

  • Morpholinone ring: Provides rigidity and hydrogen-bonding capacity.
  • N-(4-Methoxyphenyl)acetamide: Introduces electron-donating methoxy groups, influencing solubility and metabolic stability.

Properties

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C20H22N2O4/c1-25-17-9-7-16(8-10-17)21-19(23)13-18-20(24)26-12-11-22(18)14-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,21,23)

InChI Key

NJJJKFFWBORTRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Acetylation: The benzylated morpholine is then reacted with 4-methoxyphenylacetic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzyl-2-oxomorpholin-3-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

Key Compounds :

  • N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide (40) : Exhibited remarkable anti-cancer activity (IC50 < 10 µM) against HCT-1, SF268, and PC-3 cell lines .
  • N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxyphenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) : Demonstrated cytotoxicity on PANC-1 (IC50 = 4.6 µM) and HepG2 (IC50 = 2.2 µM) .

Comparison :

Feature Target Compound Compound 40 Compound 6e
Core Structure Morpholinone Quinazoline-sulfonyl Oxadiazole-thiol
Substituents Benzyl, 4-methoxyphenyl Morpholine, 4-methoxyphenyl Pyridinyl, oxadiazole-sulfanyl
Molecular Weight ~420–450 (estimated) Not reported 532.55
Key Activity Thrombin inhibition (inferred) Anticancer (MTT assay) Cytotoxicity (IC50 in µM range)

Insights :

  • The morpholinone core (target compound) may offer distinct hydrogen-bonding interactions compared to quinazoline or oxadiazole scaffolds.
  • Bulky substituents (e.g., benzyl) in the target compound could enhance target selectivity but reduce solubility compared to sulfonyl or thiol groups .

Analogues with Flavone and Chromenone Moieties

Key Compounds :

  • N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf) : Synthesized in 50% yield, with a melting point of 187–189°C .
  • 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide (5a) : Synthesized via mercaptoacetic acid cyclization .

Comparison :

Feature Target Compound VIf 5a
Core Structure Morpholinone Chromenone (flavone derivative) Chromenone-thiazolidinone hybrid
Functional Groups Acetamide, benzyl Chromenyloxy, methoxy Thiazolidinone, methyl
Synthesis Yield 58% (related compound) 50% Not reported
Biological Activity Thrombin inhibition Not reported Not reported

Insights :

  • Chromenone derivatives (e.g., VIf) prioritize π-π stacking interactions due to aromatic systems, whereas the morpholinone core in the target compound may favor enzyme active-site binding .

Anti-Diabetic and Anti-Inflammatory Analogues

Key Compounds :

  • N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) : Showed IC50 = 69 µM for protein tyrosine phosphatase inhibition and 25.1% blood sugar reduction in vivo .
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) : Exhibited anti-inflammatory activity (melting point: 289–290°C) .

Comparison :

Feature Target Compound 3a 13
Core Structure Morpholinone Naphthyl-acetamide Piperazine-thiazole
Substituents Benzyl, methoxy Naphthyl, methoxyethyl p-Tolyl, piperazine
Molecular Weight ~420–450 (estimated) 353.41 422.54
Therapeutic Area Thrombin inhibition Anti-diabetic Anti-inflammatory

Insights :

  • The target compound’s benzyl group may confer higher metabolic stability compared to naphthyl or piperazine groups .

Physicochemical Properties :

  • Melting Points: Morpholinone derivatives typically exhibit melting points between 150–300°C, influenced by substituent bulk and crystallinity .
  • Solubility : Methoxy groups enhance aqueous solubility, while benzyl or isopropylphenyl groups increase lipophilicity .

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